2-[4-(Pyrimidin-4-yl)piperazin-1-yl]quinoline-3-carbonitrile
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Overview
Description
2-[4-(Pyrimidin-4-yl)piperazin-1-yl]quinoline-3-carbonitrile is a heterocyclic compound that features a quinoline core substituted with a pyrimidinyl-piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Pyrimidin-4-yl)piperazin-1-yl]quinoline-3-carbonitrile typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions. For example, 4-chloropyrimidine can react with piperazine to form the pyrimidinyl-piperazine intermediate.
Coupling of the Quinoline and Piperazine Units: The final step involves coupling the quinoline core with the pyrimidinyl-piperazine intermediate. This can be achieved through a nucleophilic aromatic substitution reaction, where the quinoline core is activated with a leaving group (e.g., a halide) and then reacted with the pyrimidinyl-piperazine intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Pyrimidin-4-yl)piperazin-1-yl]quinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the quinoline or pyrimidine rings, potentially altering the compound’s biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the quinoline or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halides (e.g., chlorides, bromides) and bases (e.g., sodium hydroxide, potassium carbonate) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline or pyrimidine rings.
Scientific Research Applications
2-[4-(Pyrimidin-4-yl)piperazin-1-yl]quinoline-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-[4-(Pyrimidin-4-yl)piperazin-1-yl]quinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is similar in structure but features a phenyl group instead of a quinoline core.
N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Another related compound with a pyrazine and piperazine moiety.
Uniqueness
2-[4-(Pyrimidin-4-yl)piperazin-1-yl]quinoline-3-carbonitrile is unique due to its specific combination of a quinoline core with a pyrimidinyl-piperazine moiety. This unique structure may confer distinct biological activities and properties compared to other similar compounds.
Properties
IUPAC Name |
2-(4-pyrimidin-4-ylpiperazin-1-yl)quinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6/c19-12-15-11-14-3-1-2-4-16(14)22-18(15)24-9-7-23(8-10-24)17-5-6-20-13-21-17/h1-6,11,13H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQROSZLADTZPTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC=C2)C3=NC4=CC=CC=C4C=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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